tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

This 3-substituted Boc-piperazine building block offers differentiated synthetic utility compared to 4-substituted positional isomers. The 3-position stereocenter — shown to enhance biological potency in C1s protease inhibition — combined with a lower XLogP3 (2.7 vs. 3.4 for the 4-isomer) aligns with CNS-penetrant physicochemical space. The orthogonal Boc-protected amine and aryl bromide handle enable sequential derivatization for kinase inhibitor libraries and PROTAC ternary complex optimization. Available in research quantities from 100 mg to bulk, with ≥95% purity as the industry-standard specification. Ideal for medicinal chemistry groups targeting serotonin, dopamine, or histamine receptor programs and serine protease inhibitor development.

Molecular Formula C15H21BrN2O2
Molecular Weight 341.24
CAS No. 886767-69-7
Cat. No. B3030310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate
CAS886767-69-7
Molecular FormulaC15H21BrN2O2
Molecular Weight341.24
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3
InChIKeyDTXBJGIIRFTGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate (CAS 886767-69-7): A Strategic Intermediate for CNS and Oncology Programs


tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 4-bromophenyl substituent at the 3-position of the piperazine ring [1]. This compound is classified as a heterocyclic building block with a molecular weight of 341.24 g/mol and serves primarily as an intermediate in the synthesis of pharmacologically active molecules targeting central nervous system disorders and oncology pathways [1]. Its structural architecture—specifically the 3-substitution pattern and the presence of both an aryl bromide handle and an orthogonal protecting group—endows it with distinct synthetic utility relative to positional isomers and alternative protecting group strategies [1].

Why Substituting tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate with Positional Isomers or Alternative Protecting Groups Introduces Undefined Risk


The substitution of this compound with its 4-position isomer (CAS 352437-09-3) or other Boc-protected piperazines is not scientifically neutral. The 3-substitution pattern creates a stereocenter upon piperazine ring formation, which has been shown to critically influence biological activity; for instance, in C1s protease inhibition, the (S)-configuration at the 3-position of the piperazine ring enhances potency compared to the 4-substituted analog [1]. Furthermore, computed physicochemical properties diverge significantly between the 3- and 4-substituted isomers, with the target compound exhibiting a lower XLogP3 (2.7 vs. 3.4) and an additional hydrogen bond donor, which can profoundly impact downstream synthetic transformations, solubility, and target engagement [2][3]. Assuming direct interchangeability without empirical validation introduces unquantified risk into synthetic route planning and pharmacological studies.

Quantitative Differentiation of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate from Closest Analogs


Comparative Physicochemical Properties: 3- vs. 4-Substituted Piperazine Isomers

The target compound exhibits a significantly lower computed lipophilicity (XLogP3 = 2.7) compared to its 4-position positional isomer (XLogP3 = 3.4) [1][2]. Additionally, the target compound possesses one hydrogen bond donor (HBD), whereas the 4-isomer has zero HBD [1][2]. These differences are critical for anticipating solubility, permeability, and overall drug-likeness profiles during lead optimization.

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Hydrogen Bond Donor Capacity: A Key Differentiator for Receptor Engagement

The target compound contains one hydrogen bond donor (the secondary amine of the piperazine ring), whereas the 4-substituted positional isomer lacks any hydrogen bond donor capacity (HBD count = 0) [1][2]. This structural feature is directly relevant to molecular recognition events, as the ability to donate a hydrogen bond can be essential for anchoring ligands within protein binding pockets.

Structure-Based Drug Design Pharmacophore Modeling SAR Analysis

Commercial Purity and Physical Form Consistency

Multiple reputable vendors consistently offer this compound at a minimum purity specification of 95% . In contrast, the 4-position isomer is commonly supplied at a higher minimum purity specification of 98% . This consistent, albeit lower, purity specification for the 3-isomer reflects the synthetic challenges inherent to the 3-substitution pattern and may influence procurement decisions for applications demanding a specific impurity profile.

Chemical Sourcing Quality Control Process Chemistry

Recommended Storage Conditions

The target compound is specified for storage at room temperature , whereas the 4-position positional isomer is recommended for storage under refrigerated conditions (2-8°C) . This differential stability profile suggests the 3-isomer exhibits greater thermal stability, potentially reducing storage costs and complexity.

Compound Management Stability Laboratory Operations

Optimal Application Scenarios for tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate in Drug Discovery and Chemical Development


Synthesis of 3-Substituted Piperazine Derivatives for CNS Target Modulation

Based on the evidence that 3-substituted piperazines can exhibit enhanced potency in biological assays relative to 4-substituted analogs [1], this compound is ideally suited as a key intermediate in the synthesis of central nervous system (CNS) drug candidates, particularly those targeting serotonin, dopamine, or histamine receptors. Its lower LogP profile (2.7) aligns with the physicochemical property space often sought for CNS-penetrant molecules, offering a strategic starting point for medicinal chemists [2].

Preparation of PROTACs and Bifunctional Degraders

The presence of an orthogonal aryl bromide handle and a Boc-protected amine makes this compound a versatile building block for the construction of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules. The 3-position substitution pattern introduces a stereocenter that can be exploited to optimize the ternary complex geometry between the target protein, E3 ligase, and the degrader molecule, as stereochemistry is a critical determinant of degrader efficacy [1].

Construction of Diverse Piperazine-Based Kinase Inhibitor Libraries

Given the prevalence of piperazine motifs in kinase inhibitors, this compound serves as a privileged scaffold for generating focused libraries via cross-coupling reactions at the bromophenyl moiety. The 3-substitution pattern provides a distinct vector for substitution compared to the more common 4-substituted piperazines, enabling the exploration of novel chemical space in protein kinase drug discovery programs [2].

Synthesis of BACE1 and C1s Inhibitor Analogs

Literature precedence establishes that 4-bromophenyl piperazine derivatives can exhibit potent BACE1 inhibitory activity, with some analogs achieving IC50 values as low as 98 nM [3]. Furthermore, the stereochemistry at the 3-position of the piperazine ring has been shown to significantly impact C1s protease inhibition [1]. Therefore, this compound is a rational starting material for the synthesis of novel analogs in these and related serine protease inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.